![molecular formula C17H18ClN3O3 B2660368 3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine CAS No. 2094470-40-1](/img/structure/B2660368.png)
3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine is a novel heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine is not fully understood, but studies suggest that it inhibits the activity of certain enzymes involved in the inflammatory response and cell proliferation. This compound has also been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, in vitro and in vivo. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in drug development.
Direcciones Futuras
For research on 3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine include further investigation into its mechanism of action and potential therapeutic applications. Studies could also focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, research could be conducted to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine involves a multi-step process that includes the reaction of 2-amino-4-chloro-5-methylpyridine with 2-methoxyethyl chloroformate, followed by the reaction of the resulting intermediate with 3-(2-methoxyethoxy)benzoic acid. The final product is obtained through cyclization of the intermediate with triethylorthoformate.
Aplicaciones Científicas De Investigación
3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine has been used in various scientific research studies due to its potential as a therapeutic agent for various diseases. Studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-viral properties, which make it a promising candidate for drug development.
Propiedades
IUPAC Name |
(3-chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-[3-(2-methoxyethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-7-8-24-14-4-2-3-13(9-14)17(22)21-6-5-12-10-16(18)20-19-15(12)11-21/h2-4,9-10H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJULZJELSKDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C(=O)N2CCC3=CC(=NN=C3C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-7,8,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B2660286.png)

![N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2660288.png)
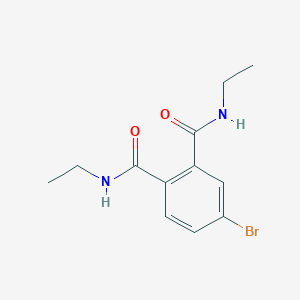
![N-(3-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2660290.png)
![Tert-butyl N-[1-(aminomethyl)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B2660291.png)
![2-Methyl-3-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2660294.png)
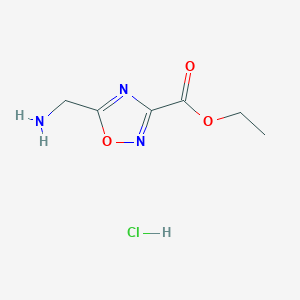
![N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide](/img/structure/B2660300.png)

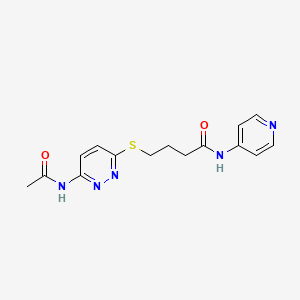
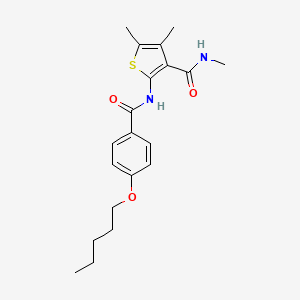
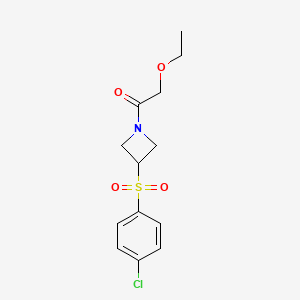
![2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide](/img/structure/B2660307.png)